3,6-dimethyl-N-(2-{[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DIMETHYL-N-(2-{[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIMETHYL-N-(2-{[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine, acetyl chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-DIMETHYL-N-(2-{[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,6-DIMETHYL-N-(2-{[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-N-(2-{[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for certain biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-DIMETHYLPYRAZOLE: A simpler pyrazole derivative with similar structural features.
PYRAZOLO[3,4-B]PYRIDINE: A related compound with a similar core structure but different substituents.
Uniqueness
3,6-DIMETHYL-N-(2-{[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities .
Properties
Molecular Formula |
C23H25N7O2 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
3,6-dimethyl-N-[2-[[2-(5-methylpyrazol-1-yl)acetyl]amino]ethyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H25N7O2/c1-15-13-19(21-17(3)28-30(22(21)27-15)18-7-5-4-6-8-18)23(32)25-12-11-24-20(31)14-29-16(2)9-10-26-29/h4-10,13H,11-12,14H2,1-3H3,(H,24,31)(H,25,32) |
InChI Key |
JHERFVJEBHRZOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC(=O)NCCNC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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